Log P Reduction Relative to 2-Hydroxy Positional Isomer: Adjusting Lipophilicity in Lead Optimization
The 6-hydroxy positional isomer (target compound) is consistently predicted to be less lipophilic than the 2-hydroxy isomer. Consensus Log Po/w for 2-hydroxy-4-(trifluoromethyl)nicotinonitrile is 1.72, whereas the 6-hydroxy isomer is expected to exhibit a Log P approximately 0.4–0.6 units lower due to altered internal hydrogen bonding and tautomeric preference . For comparison, the non-hydroxylated parent 4-(trifluoromethyl)nicotinonitrile has Log P = 1.48 . This places the 6-OH derivative in a distinct lipophilicity window suitable for central nervous system (CNS) candidates where excessive Log P is detrimental.
| Evidence Dimension | Consensus Log Po/w (computed lipophilicity) |
|---|---|
| Target Compound Data | Log P ~1.1–1.3 (estimated for 6-OH isomer; supported by known trend that 6-OH tautomer is more polar than 2-OH analog) |
| Comparator Or Baseline | 2-Hydroxy-4-(trifluoromethyl)nicotinonitrile (CAS 1261268-77-2): Consensus Log P = 1.72 ; 4-(Trifluoromethyl)nicotinonitrile (CAS 13600-43-6): Log P = 1.48 |
| Quantified Difference | ΔLog P ≈ −0.4 to −0.6 vs. 2-OH isomer; ΔLog P ≈ −0.2 to −0.4 vs. non-hydroxylated parent |
| Conditions | Computed values: iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT consensus method (SwissADME). Note: Target compound experimental Log P not found in open literature; class-level inference based on tautomer polarity trends. |
Why This Matters
A shift of 0.4–0.6 Log P units can alter predicted membrane permeability and nonspecific protein binding, making the 6-OH isomer the preferred starting point when a less lipophilic nicotinonitrile core is required for CNS or solubility-limited programs.
